Cas no 34583-34-1 ((3S)-1-Azabicyclo2.2.2octan-3-ol)

(3S)-1-Azabicyclo[2.2.2]octan-3-ol is a chiral bicyclic tertiary alcohol with a rigid azabicyclic scaffold, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its stereospecific (3S) configuration and constrained structure enhance its utility in asymmetric synthesis, particularly for the development of bioactive compounds. The compound’s bicyclic framework contributes to stability and selectivity in reactions, while the hydroxyl group provides a versatile handle for further functionalization. It is commonly employed in the synthesis of ligands, catalysts, and pharmacologically active molecules, including nicotinic receptor modulators. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
(3S)-1-Azabicyclo2.2.2octan-3-ol structure
34583-34-1 structure
商品名:(3S)-1-Azabicyclo2.2.2octan-3-ol
CAS番号:34583-34-1
MF:C7H13NO
メガワット:127.1842
CID:54269
PubChem ID:736411

(3S)-1-Azabicyclo2.2.2octan-3-ol 化学的及び物理的性質

名前と識別子

    • (S)-Quinuclidin-3-ol
    • (3S)-1-Azabicyclo[2.2.2]octan-3-ol
    • (S)-(+)-3-Quinuclidinol
    • S-(+)-Quinuclidinol
    • S-Quinuclidin-3-ol
    • (S)-(+)-3-Hydroxyquinuclidine
    • (S)-3-Quinuclidinol. Hydrochloride
    • 1-Azabicyclo[2.2.2]octan-3-ol,(S)-
    • (+)-Quinuclidin-3-ol
    • (3S)-(+)-Quinuclidin-3-ol
    • (3S)-Quinuclidin-3-ol
    • (S)-(+)-1-Azabicyclo[2.2.2]octan-3-ol
    • (S)-(+)-Azabicyclo[2.2.2]octane-3-ol
    • (S)-1-Azabicyclo[2.2.2]octan-3-ol
    • (S)-3-Hydroxyquinuclidine
    • (S)-3-Quinuclidinol
    • S-3-quinuclidinol
    • (S)-3-Quinuclidol
    • (+)-3-quinuclidinol
    • 2XEB6A770I
    • S-(+)-3-QUINUCLIDINOL
    • 1-Azabicyclo[2.2.2]octan-3-ol, (3S)-
    • 1-Azabicyclo(2.2.2)octan-3-ol, (3S)-
    • 3-Quinuclidinol, (+)-
    • C7H13NO
    • l-3-Quinuclidinol
    • PubChem21115
    • (3S)-3-Quinuclidinol
    • (S)-(+)-1-Azabicyclo(2.2.2)octan-3-ol
    • 3-(s)-hydroxy-quinuclid
    • AKOS022172788
    • A852179
    • SCHEMBL74513
    • IVLICPVPXWEGCA-SSDOTTSWSA-N
    • (-)- (8CI)
    • (3S)-3-hydroxy-1-azabicyclo[2.2.2]octane
    • (S)-(-)-1-Azabicyclo[2.2.2]octan-3-ol
    • AKOS006343987
    • (S)-(-)-quinuclidin-3-ol
    • W-202415
    • CS-13183
    • AC-26498
    • UNII-2XEB6A770I
    • (-)-3-Quinuclidinol
    • CS-B0279
    • 34583-34-1
    • AC-26497
    • 3-(s)-hydroxy-quinuclidine
    • (3S)-1-Azabicyclo[2.2.2]octan-3-ol ((3S)-3-Quinuclidinol)
    • PD060384
    • MFCD00211252
    • S-(+)-3-Hydroxy quinuclidine
    • Q27255758
    • (3S)-1-Azabicyclo2.2.2octan-3-ol
    • MDL: S192874
    • インチ: 1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m1/s1
    • InChIKey: IVLICPVPXWEGCA-SSDOTTSWSA-N
    • ほほえんだ: O([H])[C@]1([H])C([H])([H])N2C([H])([H])C([H])([H])C1([H])C([H])([H])C2([H])[H]

計算された属性

  • せいみつぶんしりょう: 127.09979
  • どういたいしつりょう: 127.1
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 108
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 23.5

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.1±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 206.9±23.0 °C at 760 mmHg
  • フラッシュポイント: 97.7±21.3 °C
  • 屈折率: 1.549
  • PSA: 23.47
  • LogP: 0.01080

(3S)-1-Azabicyclo2.2.2octan-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A449037578-25g
(S)-(+)-3-Quinuclidinol
34583-34-1 97%
25g
692.01 USD 2021-06-15
TRC
A795295-1g
(3S)-1-Azabicyclo[2.2.2]octan-3-ol
34583-34-1
1g
$ 167.00 2023-04-19
BAI LING WEI Technology Co., Ltd.
J20F338003-25g
(S)-Quinuclidin-3-ol
34583-34-1
25g
¥16830 2023-11-24
BAI LING WEI Technology Co., Ltd.
J20F338003-5g
(S)-Quinuclidin-3-ol
34583-34-1
5g
¥3938 2023-11-24
BAI LING WEI Technology Co., Ltd.
J60A795295-2.5g
(3S)-1-Azabicyclo[2.2.2]octan-3-ol
34583-34-1
2.5g
¥4240 2023-11-24
BAI LING WEI Technology Co., Ltd.
K82CS-13183-10g
(S)-Quinuclidin-3-ol
34583-34-1 >97%
10g
¥11697 2023-11-24
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67696-500ug
(S)-(+)-3-Quinuclidinol
34583-34-1 98%
500ug
¥831.00 2022-04-26
TRC
A795295-250mg
(3S)-1-Azabicyclo[2.2.2]octan-3-ol
34583-34-1
250mg
$ 119.00 2023-04-19
BAI LING WEI Technology Co., Ltd.
R6778206-100mg
(3S)-1-Azabicyclo2.2.2octan-3-ol
34583-34-1
100mg
¥2600 2023-11-24
BAI LING WEI Technology Co., Ltd.
K82CS-13183-5g
(S)-Quinuclidin-3-ol
34583-34-1 >97%
5g
¥6615 2023-11-24

(3S)-1-Azabicyclo2.2.2octan-3-ol 関連文献

(3S)-1-Azabicyclo2.2.2octan-3-olに関する追加情報

(3S)-1-Azabicyclo[2.2.2]octan-3-ol: A Comprehensive Overview

(3S)-1-Azabicyclo[2.2.2]octan-3-ol, also known by its CAS number 34583-34-1, is a bicyclic amine alcohol with a unique structural arrangement that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azabicyclic compounds, which are characterized by the presence of a nitrogen atom within a bicyclic framework. The molecule's structure consists of a bicyclo[2.2.2]octane skeleton, with the nitrogen atom at position 1 and a hydroxyl group at position 3 in the S configuration.

The synthesis of (3S)-1-Azabicyclo[2.2.2]octan-3-ol involves multi-step organic reactions, often utilizing ring-closing techniques or stereoselective methods to achieve the desired stereochemistry at the hydroxyl-bearing carbon. Recent advancements in asymmetric catalysis have enabled more efficient and enantioselective syntheses of this compound, making it more accessible for research and potential commercial applications.

From a pharmacological perspective, (3S)-1-Azabicyclo[2.2.2]octan-3-ol has been studied for its potential as a chiral building block in drug design. Its rigid bicyclic structure provides an ideal platform for exploring molecular interactions with biological targets, such as enzymes or receptors. Recent studies have highlighted its role in modulating enzyme activity, particularly in the context of kinase inhibitors and protease inhibitors, where its stereochemistry plays a crucial role in determining binding affinity and selectivity.

In addition to its pharmacological applications, (3S)-1-Azabicyclo[2.2.2]octan-3-ol has been investigated for its potential in materials science, particularly as a chiral catalyst or ligand in asymmetric synthesis. Its ability to induce asymmetry in chemical reactions has been leveraged in the development of enantioselective processes for producing complex organic molecules, which is of great interest to the pharmaceutical and agrochemical industries.

Recent research has also explored the metabolic fate of (3S)-1-Azabicyclo[2.2.2]octan-3-ol in vivo, shedding light on its pharmacokinetics and biotransformation pathways. Studies using advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), have provided insights into how this compound is absorbed, distributed, metabolized, and excreted within biological systems.

Moreover, computational chemistry approaches have been employed to predict the physicochemical properties and toxicity profile of (3S)-1-Azabicyclo[2.2.2]octan-3-ol. These studies utilize molecular modeling tools to assess parameters such as solubility, lipophilicity, and protein binding affinity, which are critical for determining its suitability as a drug candidate.

In summary, (3S)-1-Azabicyclo[2.2.2]octan-3-ol is a versatile compound with promising applications across multiple disciplines within chemistry and biology. Its unique structure, coupled with recent advances in synthesis and characterization techniques, positions it as a valuable tool for researchers seeking to develop novel therapeutic agents or advanced materials.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:34583-34-1)S-(+)-3-Hydroxy quinuclidine
26057582
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ